molecular formula C24H17N3O B11496033 2,4,6-triphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

2,4,6-triphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B11496033
M. Wt: 363.4 g/mol
InChI Key: DXJAHCLLPZWPLU-UHFFFAOYSA-N
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Description

2,4,6-TRIPHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of three phenyl groups at positions 2, 4, and 6 adds to its structural complexity and potential for diverse chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIPHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and results in the formation of the desired pyrazolopyridine scaffold . The reaction conditions often include heating the reaction mixture to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and grinding techniques has been explored to enhance the efficiency and yield of the reaction . These methods are advantageous due to their reduced reaction times and lower energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TRIPHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

2,4,6-TRIPHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-TRIPHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE stands out due to its unique structural features, such as the presence of three phenyl groups and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields of research further highlight its significance .

Properties

Molecular Formula

C24H17N3O

Molecular Weight

363.4 g/mol

IUPAC Name

2,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C24H17N3O/c28-24-22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)25-23(22)26-27(24)19-14-8-3-9-15-19/h1-16H,(H,25,26)

InChI Key

DXJAHCLLPZWPLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)N(N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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